5-Carboxylic Acid Derivatization vs 6-Regioisomer
The 5-position carboxylic acid group in 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-5-carboxylic acid provides a chemically addressable handle for amide bond formation and esterification, enabling systematic structure-activity relationship (SAR) exploration. In contrast, the 6-carboxylic acid regioisomer (CAS 1821028-80-1) has been crystallographically characterized in complex with PYCR1 at 1.72 Å resolution, demonstrating that the 6-position substituent orientation produces distinct protein-ligand interactions compared to what would be expected from 5-position substitution [1]. The 5-carboxylic acid scaffold aligns with the core structure of quinazoline-2,4-diones that have demonstrated aldose reductase inhibitory activity (IC50 range ~10⁻⁶ to 4×10⁻⁸ M) and oral bioavailability in rodent models [2], whereas the 6-carboxylic acid analog has been pursued primarily as a PYCR1 fragment inhibitor in crystallographic studies [3]. The differential positioning of the carboxylic acid group alters the vector of derivatization and downstream pharmacophore geometry, making these regioisomers non-interchangeable for medicinal chemistry campaigns.
| Evidence Dimension | Regioisomeric substitution pattern and functional utility |
|---|---|
| Target Compound Data | Carboxylic acid at 5-position (CAS 5715-10-6); synthetic handle for derivatization; scaffold aligned with orally active aldose reductase inhibitors |
| Comparator Or Baseline | 6-Carboxylic acid regioisomer (CAS 1821028-80-1); characterized in PYCR1 co-crystal structure (PDB: 8tcx, 1.72 Å resolution) |
| Quantified Difference | Positional isomerism (5- vs 6-substitution) alters hydrogen-bonding network geometry and synthetic derivatization trajectory |
| Conditions | Comparative structural analysis; crystallographic studies (PYCR1); medicinal chemistry SAR campaigns |
Why This Matters
The 5-carboxylic acid position aligns with established SAR for orally active quinazoline-2,4-dione derivatives, whereas the 6-carboxylic acid analog targets a different binding mode, directing users toward the appropriate regioisomer based on their target of interest.
- [1] Meeks KR, Ji J, Protopopov MV, Tarkhanova OO, Tanner JJ. Structure of PYCR1 complexed with 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-carboxylic acid. PDB ID: 8tcx. J Chem Inf Model. 2024. PMID: 38411104. View Source
- [2] Malamas MS, et al. Quinazolineacetic acids and related analogues as aldose reductase inhibitors. J Med Chem. 1991;34(4):1492-503. PMID: 1901912. View Source
- [3] Meeks KR, et al. Novel Fragment Inhibitors of PYCR1 from Docking-Guided X-ray Crystallography. J Chem Inf Model. 2024. PMID: 38411104. View Source
